6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic small molecule featuring a dihydropyridazinone core substituted with a cyclopropyl group at position 6 and a sulfonated azetidine-benzofuran moiety at position 2. The dihydropyridazinone scaffold is notable for its pharmacological relevance, often serving as a template for kinase inhibitors or anti-inflammatory agents. The cyclopropyl group enhances metabolic stability, while the sulfonated benzofuran-azetidine side chain likely contributes to target binding affinity and solubility.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-19-6-4-17(14-1-2-14)20-22(19)12-13-10-21(11-13)27(24,25)16-3-5-18-15(9-16)7-8-26-18/h3-6,9,13-14H,1-2,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNXYOUXGQHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related analogs derived from the provided evidence. Key differences in substituents, functional groups, and molecular properties are highlighted.
Structural and Functional Group Analysis
Target Compound :
- Core : 2,3-dihydropyridazin-3-one.
- Substituents :
- Position 6 : Cyclopropyl group (enhances rigidity and metabolic stability).
- Position 2 : [1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl group (sulfonamide-linked benzofuran and azetidine; sulfonyl group increases polarity).
Compound A: 6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one (CAS: 2177025-97-5): Core: Same dihydropyridazinone scaffold. Substituents:
- Position 6 : Cyclopropyl group.
- Position 2 : [1-(6-trifluoromethylpyridine-3-carbonyl)azetidin-3-yl]methyl group (carbonyl-linked trifluoromethylpyridine; trifluoromethyl enhances lipophilicity and electron-withdrawing effects).
Compound B: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9): Core: Pyridine ring (lacks the dihydropyridazinone moiety). Substituents:
- Position 6 : Benzodioxin group (electron-rich aromatic system).
- Position 3: Dimethylaminomethylphenyl group (tertiary amine enhances basicity and solubility).
Molecular Properties and Potential Implications
Research Findings and Divergences
- Electron Effects: The target compound’s sulfonamide group (strong electron-withdrawing) may increase acidity compared to Compound A’s carbonyl group. This could influence binding interactions in enzymatic targets.
- Solubility and Bioavailability: The target compound’s sulfonamide likely improves aqueous solubility relative to Compound A’s trifluoromethylpyridine (lipophilic). Compound B’s dimethylaminomethyl group enhances solubility via protonation at physiological pH.
- Structural Rigidity: Both the target compound and Compound A feature azetidine rings (4-membered, rigid), which may restrict conformational flexibility compared to Compound B’s flexible dimethylaminomethylphenyl chain.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the azetidine-sulfonyl intermediate. Key steps include:
- Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between the azetidine and benzofuran-sulfonyl groups .
- Cyclization : Refluxing in polar aprotic solvents (e.g., DMF or ethanol) under nitrogen to form the pyridazinone core .
- Optimization : Adjusting temperature (60–100°C) and reaction time (12–24 hours) to maximize yield. Monitor intermediates via TLC or HPLC .
- Critical Parameters : Control of pH during sulfonylation (neutral to slightly acidic conditions) minimizes side-product formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR for confirming cyclopropyl, azetidine, and sulfonyl group connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C18H17F3N4O2) and isotopic patterns .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (0.1% formic acid modifier) .
Q. What are the key structural features influencing its potential pharmacological activity?
- Methodological Answer :
- Core Motifs : The pyridazinone ring is associated with kinase inhibition; the cyclopropyl group enhances metabolic stability .
- Functional Groups : The sulfonyl-azetidine moiety may improve solubility and target binding affinity. Comparative studies with analogs lacking the benzofuran-sulfonyl group show reduced activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Experimental Replication : Use standardized assays (e.g., kinase inhibition with ATP-binding site validation) across labs.
- Data Normalization : Include positive/negative controls (e.g., staurosporine for kinase assays) to account for batch variability .
- Statistical Analysis : Apply ANOVA or mixed-effects models to evaluate inter-lab variability in dose-response curves .
Q. What strategies minimize side reactions during synthesis of the azetidine-sulfonyl intermediate?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect reactive amines (e.g., Boc groups) during sulfonylation to prevent over-reaction .
- Solvent Selection : Use dichloromethane or THF for sulfonyl chloride reactions to reduce hydrolysis .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation at lower temperatures (0–25°C) .
Q. How should a long-term study assessing environmental fate and degradation products be structured?
- Methodological Answer :
- Study Design : Adapt frameworks from environmental chemistry projects (e.g., INCHEMBIOL), including:
- Laboratory Phase : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Kd) .
- Field Phase : Use randomized block designs with split plots to assess degradation in water, soil, and biota over multiple seasons .
- Analytical Tools : LC-QTOF-MS for non-targeted screening of degradation byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
